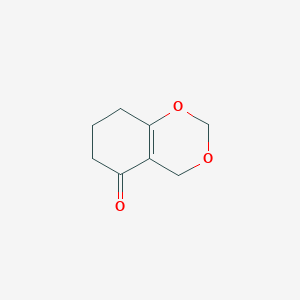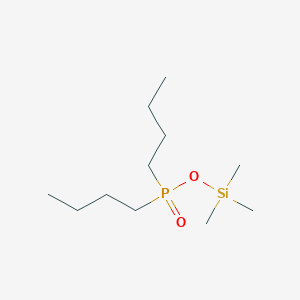![molecular formula C15H12Br4O2 B14303678 1,1'-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene) CAS No. 112494-76-5](/img/structure/B14303678.png)
1,1'-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene) is an organic compound with a complex structure It consists of two benzene rings, each substituted with two bromine atoms and one methyl group, connected through a methylene bridge with two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene) typically involves the reaction of 2,6-dibromo-4-methylphenol with formaldehyde in the presence of a base. The reaction proceeds through the formation of a methylene bridge connecting the two phenol units via their oxygen atoms. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
1,1’-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can remove bromine atoms or reduce other functional groups present in the molecule.
Substitution: Halogen atoms (bromine) can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dehalogenated derivatives.
科学的研究の応用
1,1’-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive agents or probes for studying biological systems.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals or therapeutic agents.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism by which 1,1’-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene) exerts its effects depends on its specific application. In chemical reactions, the methylene bridge and bromine atoms play crucial roles in determining reactivity and selectivity. The molecular targets and pathways involved in biological or medicinal applications would require further research to elucidate.
類似化合物との比較
Similar Compounds
Benzene, 1,1’-[oxybis(methylene)]bis-: Similar structure but without bromine atoms.
Benzene, 1,1’-[1,2-ethanediylbis(oxymethylene)]bis-: Contains an additional ethylene bridge.
Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: Contains oxirane rings instead of bromine atoms.
Uniqueness
1,1’-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene) is unique due to the presence of bromine atoms, which impart distinct chemical properties such as increased reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.
特性
| 112494-76-5 | |
分子式 |
C15H12Br4O2 |
分子量 |
543.9 g/mol |
IUPAC名 |
1,3-dibromo-2-[(2,6-dibromo-4-methylphenoxy)methoxy]-5-methylbenzene |
InChI |
InChI=1S/C15H12Br4O2/c1-8-3-10(16)14(11(17)4-8)20-7-21-15-12(18)5-9(2)6-13(15)19/h3-6H,7H2,1-2H3 |
InChIキー |
GJRJXZOUZSGSFP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)Br)OCOC2=C(C=C(C=C2Br)C)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)


![Diethyl [(furan-2-carbonyl)amino]propanedioate](/img/structure/B14303638.png)
![(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine](/img/structure/B14303647.png)

